Bienvenue dans la boutique en ligne BenchChem!

5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

Physicochemical profiling Drug-likeness Kinase inhibitor design

5-Fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a differentiated heterocyclic building block for medicinal chemistry. Its unique 5-fluoro substituent and 1-methylimidazole moiety linked via a piperazine ring create a rigid, low-TPSA (50.1 Ų), low-XLogP3 (0.8) scaffold with only 2 rotatable bonds—ideal for CNS kinase fragment libraries and lead optimization. Generic substitution with other piperazinyl-pyrimidines risks abrogating target binding. Procure this precise building block to maintain SAR fidelity and BBB permeability in your discovery programs.

Molecular Formula C12H15FN6
Molecular Weight 262.292
CAS No. 2034608-46-1
Cat. No. B2397856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine
CAS2034608-46-1
Molecular FormulaC12H15FN6
Molecular Weight262.292
Structural Identifiers
SMILESCN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)F
InChIInChI=1S/C12H15FN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3
InChIKeyAWQNCPKSAIFQRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine (CAS 2034608-46-1): Chemical Identity and Procurement Baseline


5-Fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine (CAS 2034608-46-1) is a synthetic heterocyclic small molecule with the molecular formula C12H15FN6 and a molecular weight of 262.29 g/mol. Its structure features a pyrimidine core substituted with a fluorine atom at the 5-position and an N-methylimidazole group linked via a piperazine ring at the 2-position [1]. The compound is cataloged as a research chemical and synthetic building block, with a computed XLogP3 value of 0.8, zero hydrogen bond donors, and a topological polar surface area of 50.1 Ų [1][2]. It is primarily supplied for medicinal chemistry and drug discovery applications, including the development of kinase-targeted libraries [2].

Procurement Risk: Why Structural Specificity of 5-Fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine Matters


Generic substitution with other piperazinyl-pyrimidine or imidazolyl-pyrimidine analogs is not advisable due to the unique combination of the 5-fluoro substituent and the 1-methylimidazole moiety. These structural features dictate the compound's distinct physicochemical profile, including its specific hydrogen-bond acceptor capacity (6 acceptors), rotatable bond count (2 bonds), and electronic distribution, which govern its reactivity and molecular recognition [1]. SAR studies on related imidazolyl-pyrimidine series have demonstrated that even minor modifications to the heterocyclic substituents can abrogate target binding, as observed in irreversible hCMV primase inhibitors where a methyl group shift eliminated antiviral activity [2]. Therefore, substituting this precise building block with a close analog risks unpredictable alterations in potency, selectivity, and pharmacokinetic properties of derived lead compounds.

Quantitative Differentiation Guide for 5-Fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine (2034608-46-1)


Physicochemical Benchmarking: XLogP3 and Hydrogen-Bond Profile vs. Class Averages

The compound exhibits a computed XLogP3 of 0.8, which is approximately 1.8 log units lower than the mean XLogP3 of ~2.6 reported for a set of 26 clinically evaluated kinase inhibitors [1][2]. This suggests potentially higher aqueous solubility and a distinct tissue distribution profile compared to more lipophilic kinase-targeted building blocks. Additionally, the compound possesses 6 hydrogen bond acceptors and 0 hydrogen bond donors, exceeding the typical acceptor count of 3-4 for many fragment-like kinase hinge binders, thereby offering additional vectors for target engagement [1].

Physicochemical profiling Drug-likeness Kinase inhibitor design

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The compound's computed TPSA is 50.1 Ų, which falls well below the widely accepted threshold of < 90 Ų for favorable passive blood-brain barrier (BBB) penetration [1][2]. In contrast, many common piperazinyl-pyrimidine kinase inhibitors with larger pendant groups exhibit TPSA values exceeding 90 Ų, which is correlated with reduced CNS exposure.

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry design

Conformational Restriction: Rotatable Bond Count vs. Average Kinase Hinge Binders

The target compound contains only 2 rotatable bonds, which is significantly lower than the average of 4-6 rotatable bonds found in many ATP-competitive kinase inhibitors [1][2]. This constrained structure reduces the entropic penalty upon target binding and can translate into improved binding enthalpy and selectivity when incorporated into a designed inhibitor.

Conformational analysis Ligand efficiency Scaffold optimization

Optimal Application Scenarios for 5-Fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine Based on Evidence


Fragment-Based Lead Generation for CNS-Penetrant Kinase Inhibitors

The compound's combination of a low TPSA (50.1 Ų) and low XLogP3 (0.8) positions it as an attractive fragment for CNS drug discovery programs [1]. Procurement for fragment libraries targeting neurodegenerative kinases is justified by its predicted BBB permeability, which exceeds that of many commercial kinase fragment collections.

Rigid Scaffold for Conformational Restriction in Lead Optimization

With only 2 rotatable bonds, this building block is ideal for medicinal chemistry campaigns seeking to replace flexible linkers with rigid cores to improve binding potency and metabolic stability [2]. Its use can streamline SAR exploration by reducing the conformational space that must be sampled during lead optimization.

Synthesis of Imidazolyl-Pyrimidine Focused Libraries for Antiviral Screening

Analogous imidazolyl-pyrimidine chemotypes have demonstrated activity against human cytomegalovirus (hCMV) primase, with SAR showing that specific substitution patterns are critical for irreversible inhibition [3]. This compound can serve as a key intermediate for generating focused libraries aimed at identifying novel antiviral agents, where the 5-fluoro substituent may enhance target residence time.

Physicochemical Property-Driven Chemical Biology Probe Design

The compound's balanced physicochemical profile (MW 262.29, 6 HBA, 0 HBD) makes it suitable for developing chemical probes that require both cellular permeability and aqueous solubility [1]. Procurement is recommended for projects that require a core scaffold with pre-validated drug-like properties before extensive decoration.

Quote Request

Request a Quote for 5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.